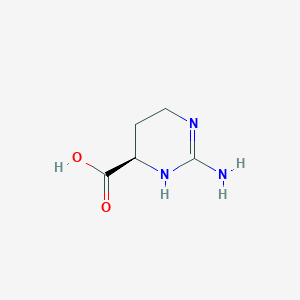
(R)-2-Amino-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid
Description
®-2-Amino-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid is a chiral amino acid derivative with a unique structure that includes a tetrahydropyrimidine ring
Properties
Molecular Formula |
C5H9N3O2 |
|---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
(6R)-2-amino-1,4,5,6-tetrahydropyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C5H9N3O2/c6-5-7-2-1-3(8-5)4(9)10/h3H,1-2H2,(H,9,10)(H3,6,7,8)/t3-/m1/s1 |
InChI Key |
WTOIKBZVZXPOIR-GSVOUGTGSA-N |
Isomeric SMILES |
C1CN=C(N[C@H]1C(=O)O)N |
Canonical SMILES |
C1CN=C(NC1C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diamine with a carbonyl compound, followed by cyclization and subsequent functional group modifications . The reaction conditions often require specific temperatures and pH levels to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or biocatalytic processes. These methods aim to optimize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biology, this compound can be used in the study of enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it a valuable tool for investigating stereospecific processes in biological systems .
Medicine
It may be used in the development of drugs targeting specific enzymes or receptors involved in various diseases .
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in fields such as polymer science and materials engineering .
Mechanism of Action
The mechanism of action of ®-2-Amino-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino acid derivatives and pyrimidine-based molecules, such as:
- 2-Aminopyrimidine derivatives
- Pyrrolo[2,3-d]pyrimidine derivatives
Uniqueness
®-2-Amino-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid is unique due to its specific stereochemistry and the presence of a tetrahydropyrimidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


